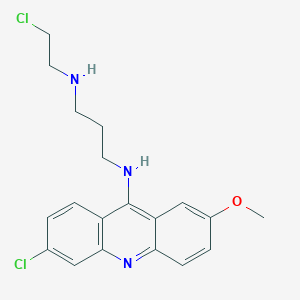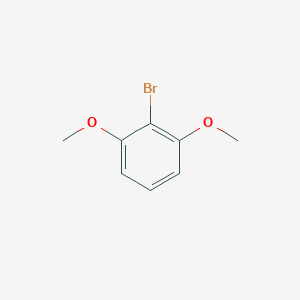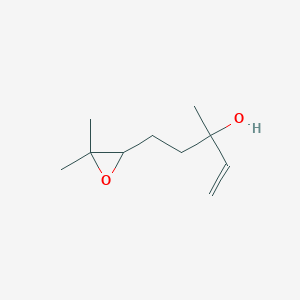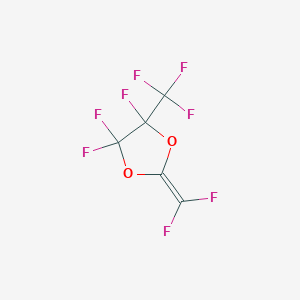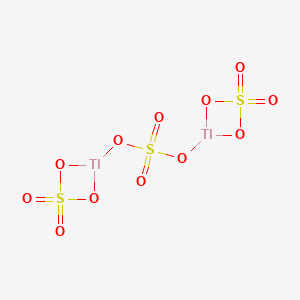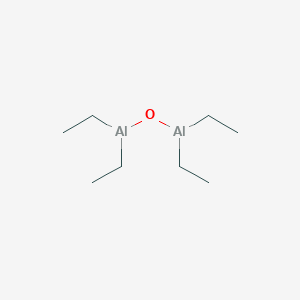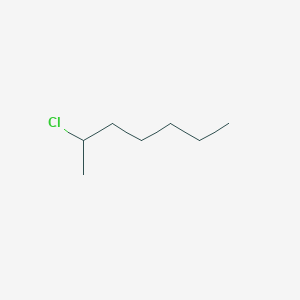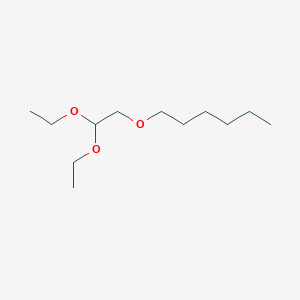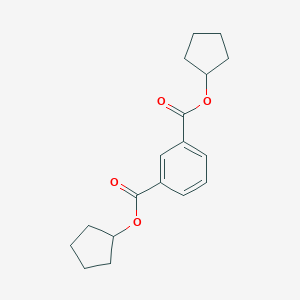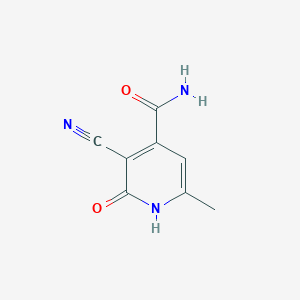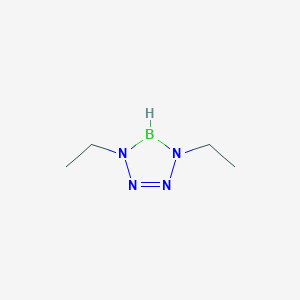![molecular formula C8H15NO B094593 1-Oxa-4-azaspiro[4.5]decane CAS No. 177-04-8](/img/structure/B94593.png)
1-Oxa-4-azaspiro[4.5]decane
Overview
Description
1-Oxa-4-azaspiro[4.5]decane is a spirocyclic compound with the molecular formula C8H15NO. It is also known as cyclohexanespiro-2’-(1’,3’-oxazolidine). This compound is characterized by its unique spiro structure, which consists of a cyclohexane ring fused to an oxazolidine ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Mechanism of Action
Biochemical Pathways
It has been suggested that this compound may have antitumor activities , indicating a potential impact on pathways related to cell proliferation and apoptosis
Result of Action
Some studies suggest that it may have antitumor activities . This suggests that the compound could induce changes in cell proliferation and apoptosis, but more research is needed to confirm these effects and to understand the underlying mechanisms.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a boiling point of 203-204°C and a density of 0.996 g/mL at 25°C
Cellular Effects
Some derivatives of this compound have shown moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines
Molecular Mechanism
It is known that the key step in the synthesis of this compound involves the metal-catalyzed oxidative cyclization of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-4-azaspiro[4.5]decane can be synthesized through several methods. One common approach involves the cyclization of cyclohexanone with aminoethanol under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is reacted with aminoethanol in the presence of an acid catalyst such as hydrochloric acid.
- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
- Optimization of reaction conditions to maximize yield and purity.
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
- Oxidation products may include oxides or hydroxylated derivatives.
- Reduction products typically involve the addition of hydrogen atoms.
- Substitution reactions yield a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1-Oxa-4-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of spirocyclic structures and their biological activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]decane can be compared with other similar spirocyclic compounds:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has an additional oxygen atom in the spirocyclic structure, which may alter its chemical properties and reactivity.
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane: This derivative includes a dichloroacetyl group, providing different biological activities and applications.
1-Thia-4-azaspiro[4.5]decane: The presence of a sulfur atom in the spirocyclic structure introduces unique chemical and biological properties.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-oxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKVXOKJPSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299105 | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-04-8 | |
| Record name | 177-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Oxa-4-azaspiro[4.5]decane?
A1: this compound (CAS number 71526-07-3) possesses the molecular formula C10H15Cl2NO2 and a molecular weight of 252.13 g/mol []. X-ray crystallography reveals that the cyclohexyl ring within the molecule adopts a chair conformation, and the compound itself is chiral [].
Q2: Can you describe the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane?
A2: 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is synthesized through the reaction of dichloroacetic acid with this compound [].
Q3: What are the potential applications of compounds containing the this compound moiety?
A3: While the provided research doesn't delve into specific applications of this compound itself, it highlights its use as a building block in synthesizing more complex molecules. Specifically, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane is mentioned as a safener in herbicidal compositions containing 3-phenyluracil derivatives [, ]. Safeners are known to protect crops from herbicide damage without affecting the herbicide's efficacy on target weeds. This suggests that incorporating the this compound moiety into other molecules could potentially lead to the development of novel agrochemicals with improved safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]-](/img/structure/B94510.png)
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
